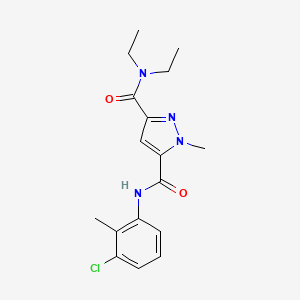![molecular formula C26H21N5O2S B10960476 4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960476.png)
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that combines multiple functional groups and ring systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the furan and indene derivatives separately, followed by their coupling through a series of reactions. Key steps may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the indene derivative: This often involves the hydrogenation of indanone derivatives.
Coupling reaction: The furan and indene derivatives are then coupled using reagents such as palladium catalysts under controlled conditions to form the desired complex structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indene moiety can be reduced to form dihydroindene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indene moiety can produce dihydroindene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its complex structure may allow it to interact with multiple biological targets, making it a versatile molecule for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Indene derivatives: Compounds like indene and its hydrogenated forms share structural similarities with the indene moiety of the compound.
Furan derivatives: Compounds containing the furan ring, such as furan and furanones, are structurally related.
Uniqueness
What sets this compound apart is its combination of multiple ring systems and functional groups, which confer unique chemical and physical properties
Conclusion
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a fascinating compound with a rich potential for scientific research and industrial applications. Its complex structure and diverse reactivity make it a valuable subject of study in various fields.
特性
分子式 |
C26H21N5O2S |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C26H21N5O2S/c1-14-10-15(2)28-26-21(14)22-23(34-26)25-29-24(30-31(25)13-27-22)20-9-8-19(33-20)12-32-18-7-6-16-4-3-5-17(16)11-18/h6-11,13H,3-5,12H2,1-2H3 |
InChIキー |
GDKDJNGHJNLQJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC7=C(CCC7)C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B10960399.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960401.png)
![(2Z)-1-(3-bromophenyl)-2-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]hydrazine](/img/structure/B10960403.png)
![5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole](/img/structure/B10960404.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B10960405.png)
![N-(2,3,5,6-tetrafluorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960416.png)
![(1Z)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10960422.png)
![4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10960434.png)
![N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide](/img/structure/B10960441.png)

![1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B10960449.png)
![7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10960461.png)
![5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B10960465.png)
![methyl 6-tert-butyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10960474.png)
